N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine
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Overview
Description
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is a complex organic compound with a unique structure that includes a chloro, methoxy, and methylbenzyl group attached to a benzylamine backbone
Preparation Methods
The synthesis of N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.
Nitration and Reduction: The benzene ring is nitrated, followed by the reduction of the nitro group to an amine.
Substitution Reactions: The chloro, methoxy, and methylbenzyl groups are introduced through various substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chloro or methoxy groups under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine can be compared with similar compounds such as:
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-4-phenoxyaniline: This compound has a similar structure but with a phenoxy group instead of a tetraazolyl group.
3-Methoxybenzyl bromide: This compound shares the methoxybenzyl group but has a bromide instead of the amine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20ClN5O2 |
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Molecular Weight |
373.8g/mol |
IUPAC Name |
N-[[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C18H20ClN5O2/c1-12-4-6-13(7-5-12)11-26-17-15(19)8-14(9-16(17)25-3)10-20-18-21-22-23-24(18)2/h4-9H,10-11H2,1-3H3,(H,20,21,23) |
InChI Key |
LCLMUZWIAPUKTK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNC3=NN=NN3C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNC3=NN=NN3C)OC |
Origin of Product |
United States |
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